1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-3,5-dimethylpiperidine
Overview
Description
1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-3,5-dimethylpiperidine is a compound belonging to the class of benzylpiperazine derivatives. This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to a piperidine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-3,5-dimethylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2,4-dimethoxybenzyl chloride and 3,5-dimethylpiperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions. This leads to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols). The reactions are often carried out under controlled temperatures and pH to ensure optimal yields.
Major Products: The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-3,5-dimethylpiperidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is used to study the effects of bromine and methoxy groups on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure can be modified to create derivatives with specific pharmacological properties.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in determining the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-3,5-dimethylpiperidine can be compared with other similar compounds, such as:
1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazine: This compound has a similar structure but differs in the position of the bromine and methoxy groups.
2-Bromo-4,5-dimethoxyphenyl)methanol: This compound has a similar phenyl ring structure but differs in the functional groups attached.
5-Bromo-2-methyl-2-pentene: This compound has a different core structure but shares the presence of a bromine atom.
Properties
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,5-dimethylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2/c1-11-5-12(2)9-18(8-11)10-13-6-14(17)16(20-4)7-15(13)19-3/h6-7,11-12H,5,8-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMRLBQJBNGYLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC(=C(C=C2OC)OC)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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